4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride

Descripción

Chemical Classification and Nomenclature

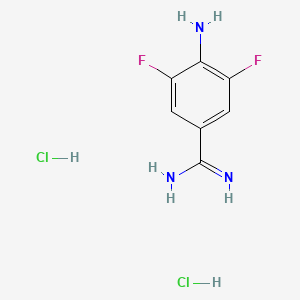

4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride (CAS: 1803588-95-5) is a fluorinated aromatic amidine derivative. Its IUPAC name is 4-amino-3,5-difluorobenzenecarboximidamide dihydrochloride , reflecting its structural features:

- A benzene ring substituted with amino (-NH₂) and difluoro (-F₂) groups at positions 3, 4, and 5.

- A carboximidamide group (-C(=NH)NH₂) at position 1.

- Two hydrochloride counterions enhancing solubility and stability.

The molecular formula is C₇H₉Cl₂F₂N₃ , with a molecular weight of 244.07 g/mol . Its SMILES notation is C1=C(C(=C(C(=C1F)N)F)C(=N)N)Cl.Cl , highlighting the spatial arrangement of functional groups.

Historical Context in Fluorinated Amidine Chemistry

Fluorinated amidines emerged as critical intermediates in organic synthesis during the mid-20th century, driven by advances in fluorine chemistry. The synthesis of amidines via the Pinner reaction (amination of nitriles) laid the groundwork for derivatives like this compound. Early fluorinated amidines, such as benzamidine , were studied for their bioactivity, but the introduction of fluorine atoms improved thermal stability and electronic properties.

The dihydrochloride form of this compound represents a modern optimization for enhanced handling and reactivity in synthetic workflows. Its development aligns with broader trends in organofluorine chemistry , where fluorine’s electronegativity and steric effects are leveraged to tune molecular interactions.

Significance in Organic and Fluorine Chemistry

This compound exemplifies three key trends in contemporary chemistry:

- Fluorine’s Electronic Effects : The ortho- and para- fluorine atoms increase the electrophilicity of the carboximidamide group, facilitating nucleophilic substitutions.

- Amidine Versatility : The carboximidamide group acts as a strong base (pKa ~11–12), enabling participation in acid-catalyzed reactions and coordination chemistry.

- Salt Formation : The dihydrochloride form improves solubility in aqueous media, making it suitable for heterogeneous catalysis and pharmaceutical intermediates .

Its utility is highlighted in:

Relationship to Benzamidine Derivatives

Benzamidine (C₇H₈N₂), a simpler amidine derivative, shares the core aromatic-amidine structure but lacks fluorine substituents. Key distinctions include:

- Enhanced Reactivity : Fluorine atoms in this compound increase ring electron deficiency, accelerating electrophilic aromatic substitutions compared to benzamidine.

- Bioisosteric Potential : The fluorine substituents improve metabolic stability and membrane permeability in bioactive molecules, a feature exploited in protease inhibitor design.

Table 2: Comparison with Benzamidine

| Property | Benzamidine | 4-Amino-3,5-difluoro Derivative |

|---|---|---|

| Molecular Formula | C₇H₈N₂ | C₇H₉Cl₂F₂N₃ |

| Key Functional Groups | Amidino, benzene | Amidino, difluoro-benzene, HCl salt |

| Applications | Enzyme inhibition | Drug intermediates, catalysis |

| Electrophilicity (Hammett σ) | Moderate (σ = 0.23) | High (σ = 0.68 due to -F groups) |

Current Research Landscape

Recent studies focus on:

- Synthetic Methodologies :

Applications in Materials Science :

Pharmaceutical Intermediates :

Ongoing challenges include optimizing regioselective fluorination and scaling production while minimizing HF byproducts.

Propiedades

IUPAC Name |

4-amino-3,5-difluorobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.2ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2H,10H2,(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSBVTOJEDCUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

- Dissolve the glyoxal hydrate in methanol.

- Add tert-butylamine or cycloalkylamine.

- Heat gently to form a clear solution.

- Add sodium borohydride dropwise, maintaining stirring.

- After completion, acidify with hydrochloric acid to precipitate the dihydrochloride salt.

Note: The process can be optimized by controlling temperature and reaction time to maximize yield and purity.

Final Purification and Crystallization

The crude product is purified via recrystallization from suitable solvents such as ethanol or methanol-water mixtures. The dihydrochloride salt's purity is confirmed through melting point analysis, NMR, and elemental analysis.

| Purification Step | Solvent | Melting Point (°C) | Purity Confirmation | Reference |

|---|---|---|---|---|

| Recrystallization | Ethanol or methanol-water | 150–155 (approximate) | NMR, elemental analysis |

Notes on Alternative Synthetic Routes

Oxidation with Dimethyl Sulfoxide (DMSO): An alternative to selenium dioxide, DMSO can oxidize precursor ketones to glyoxal derivatives under controlled conditions, offering a milder pathway with fewer side reactions.

Use of Protecting Groups: Protecting amino groups during oxidation or reduction steps can improve yields and selectivity, especially when dealing with sensitive fluorinated intermediates.

Preparation of Dihydrochloride Salt: The final step involves acidification with hydrochloric acid to obtain the dihydrochloride salt, which enhances stability and solubility for biological testing.

Summary Table of Key Preparation Methods

Análisis De Reacciones Químicas

4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group or fluorine atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrazole-Based Carboximidamides

A 2014 study in Molecules synthesized 11 pyrazole-1-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with diverse aryl substituents (methoxy, chloro, bromo, nitro, methyl) . These compounds share the carboximidamide functional group but differ in core structure (pyrazole vs. benzene) and substituent profiles.

Key Differences :

- Core Structure: The target compound’s benzene ring offers planar rigidity, while pyrazole derivatives in have a non-aromatic, partially saturated 4,5-dihydropyrazole ring, increasing conformational flexibility .

- Substituent Effects : Fluorine atoms in the target compound enhance electronegativity and metabolic stability compared to methoxy or halogen groups in pyrazole analogues.

Table 1: Structural and Functional Comparison

Functional Group Analogues: Azoamidine Initiators

highlights azoamidine compounds (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) as water-soluble radical initiators . These share the amidine group and dihydrochloride salt but feature an azo (-N=N-) bridge, enabling radical generation.

Key Differences :

Pharmacologically Active Analogues

references compounds like N-Allylnormetazocine and 3-(p-Aminophenethyl)-7-methoxy-1,2,4,5-tetrahydro-3-(3H)-benzazepine dihydrochloride, which exhibit analgesic activity and receptor binding . While these share the dihydrochloride salt form, their structures (e.g., benzazepine cores) and biological targets differ significantly from the target compound.

Key Insight : The target compound’s lack of reported pharmacological activity in suggests its primary role is synthetic rather than therapeutic .

Actividad Biológica

4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of an amino group and difluorobenzene structure, which contribute to its unique reactivity and biological properties. It is soluble in water and can undergo various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies have reported cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability when treated with the compound at sub-MIC levels, suggesting potential for use in combination therapies. -

Evaluation of Anticancer Properties :

In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in increased apoptosis rates as evidenced by caspase activation assays. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride?

- Methodology :

- HPLC with UV detection (λ = 254–280 nm) is recommended for assessing purity, using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) .

- NMR spectroscopy (1H, 13C, and 19F) is critical for confirming the fluorine substitution pattern and carboximidamide functionality. Deuterated DMSO or water can be used as solvents .

- LC-MS (ESI+ mode) provides molecular weight validation and detects trace impurities. Calibrate with standards of structurally related carboximidamide derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Use direct fluorination under controlled conditions (e.g., Selectfluor® in anhydrous DMF at 0–5°C) to avoid over-fluorination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Introduce the carboximidamide group via a Buchwald-Hartwig coupling with amidine precursors, using Pd(OAc)₂ as a catalyst and Xantphos as a ligand .

- Purify the final dihydrochloride salt via recrystallization from ethanol/water (1:3 v/v) to remove unreacted amines or halogenated intermediates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

- Methodology :

- Conduct dose-response studies in parallel assays (e.g., cell-based viability vs. animal models) to identify species-specific metabolic differences. For example, compare murine liver microsome stability with human hepatocyte data .

- Use isotope-labeled analogs (e.g., ¹⁸F-labeled) to track biodistribution and metabolite formation in vivo, correlating with in vitro enzyme inhibition profiles .

- Validate target engagement via Western blotting for downstream markers (e.g., H3K4 methylation if LSD1 inhibition is hypothesized, as seen in structurally related dihydrochloride salts) .

Q. How can researchers elucidate the mechanism of action for this compound when structural analogs show divergent pharmacological profiles?

- Methodology :

- Perform molecular docking studies using crystallographic data of related targets (e.g., LSD1 or demethylases) to predict binding interactions. Compare fluorine’s electronegativity with chloro/bromo analogs to rationalize selectivity .

- Use isothermal titration calorimetry (ITC) to measure binding affinity with purified enzymes, contrasting results with analogs like 4-Amino-3,5-dichlorobenzene sulphonamide .

- Apply CRISPR-Cas9 gene editing in cell lines to knock out hypothesized targets (e.g., LSD1) and assess rescue effects on compound activity .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

- Methodology :

- Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using a validated calibration curve .

- Test pH-dependent stability in buffers (pH 1–10) at 37°C. For acid-sensitive groups (e.g., carboximidamide), prioritize enteric coating formulations for oral delivery .

- Monitor dihydrochloride salt dissociation via ion chromatography to ensure ionic integrity in aqueous solutions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across enzymatic and cellular assays?

- Methodology :

- Verify assay conditions: Differences in cofactors (e.g., FAD for oxidoreductases), ATP concentrations, or reducing agents (e.g., DTT) can alter enzyme kinetics .

- Normalize data using Z’-factor validation to assess assay robustness. Replicate conflicting studies with identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers .

- Perform meta-analysis of published analogs (e.g., 4-Amino-3,5-dichloro derivatives) to identify trends in substituent effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.